molecular formula C19H30O2 B1667394 Dihydrotestosterone CAS No. 521-18-6

Dihydrotestosterone

Cat. No.: B1667394
CAS No.: 521-18-6
M. Wt: 290.4 g/mol
InChI Key: NVKAWKQGWWIWPM-ABEVXSGRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Stanolone can be synthesized from 4-androstenedione through a series of chemical reactions. One common method involves the reaction of 4-androstenedione with triethyl orthoformate in an organic solvent under acid-catalyzed conditions . This process results in the formation of stanolone with high purity and minimal pollutants .

Industrial Production Methods

Industrial production of stanolone typically involves large-scale chemical synthesis using similar methods to those described above. The process is optimized to ensure high yield and purity while minimizing environmental impact and waste production .

Chemical Reactions Analysis

Types of Reactions

Stanolone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Stanolone has diverse applications in scientific research, including:

Properties

IUPAC Name

(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-17,21H,3-11H2,1-2H3/t12-,14-,15-,16-,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKAWKQGWWIWPM-ABEVXSGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O2
Record name dihydrotestosterone
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dihydrotestosterone
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022364
Record name 5alpha-Dihydrotestosterone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dihydrotestosterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002961
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Solubility

525 mg/mL at 25 °C
Record name Stanolone
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Record name Dihydrotestosterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002961
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

521-18-6
Record name Dihydrotestosterone
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Record name Dihydrotestosterone
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Record name Stanolone
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URL https://www.drugbank.ca/drugs/DB02901
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Record name STANOLONE
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Record name 5alpha-Dihydrotestosterone
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Record name Androstanolone
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Record name ANDROSTANOLONE
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Record name Dihydrotestosterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002961
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

181 °C
Record name Stanolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02901
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Dihydrotestosterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002961
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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